molecular formula C10H7N3O2S B7816238 1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)-

1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)-

Cat. No.: B7816238
M. Wt: 233.25 g/mol
InChI Key: LUADQOGXQJWBQC-UHFFFAOYSA-N
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Description

1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)-: is a heterocyclic compound that features a benzoxazole core with a thiol group at the 2-position and a 5-methyl-1,3,4-oxadiazol-2-yl substituent at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-benzoxazole-2-thiol derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often employ high-yielding and scalable processes. For instance, the use of magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been reported to achieve yields of 79-89% under reflux conditions in water .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)- is unique due to its combination of the benzoxazole and oxadiazole rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

5-(5-methyl-1,3,4-oxadiazol-2-yl)-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c1-5-12-13-9(14-5)6-2-3-8-7(4-6)11-10(16)15-8/h2-4H,1H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUADQOGXQJWBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=C(C=C2)OC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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